6-amino-3,4-dihydroisoquinolin-1(2H)-one

Beschreibung

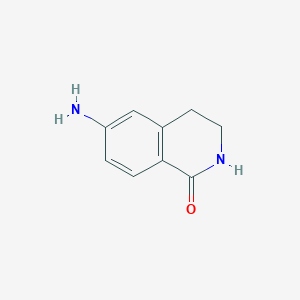

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLAULBAJZJPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650590 | |

| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-00-0 | |

| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

- 6-Amino-3,4-dihydroisoquinolin-1(2H)-one serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it a versatile intermediate in organic synthesis processes.

2. Reaction Pathways

- The compound can undergo multiple types of chemical reactions:

- Oxidation : Can be oxidized to form quinoline derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions can yield dihydro derivatives employing reducing agents such as sodium borohydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various substituted isoquinolines.

Biological Applications

1. Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study showcased the synthesis of 59 derivatives that demonstrated superior antioomycete activity against Pythium recalcitrans, outperforming conventional antifungal agents .

2. Anticancer Potential

- The compound is under investigation for its potential anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cancer cells, although detailed mechanisms are still being elucidated.

Medicinal Applications

1. Therapeutic Agent Development

- Ongoing research focuses on exploring the therapeutic potential of this compound as a candidate for drug development. Its unique structure and biological activities make it a promising candidate for treating various diseases, including infections and cancer .

2. Structure-Activity Relationship (SAR) Studies

- SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. These studies are crucial for designing more potent derivatives with enhanced efficacy against target pathogens or cancer cells .

Industrial Applications

1. Pharmaceutical Intermediate

- In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its ability to act as a precursor in multi-step synthesis routes makes it valuable for pharmaceutical manufacturing .

2. Material Science

- The compound may also find applications in developing new materials due to its unique chemical properties and reactivity profiles, although this area is still largely exploratory.

Wirkmechanismus

The mechanism of action of 6-amino-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations

Positional Influence of Substituents: Amino vs. For example, 16g’s hydroxy and methoxy groups enhance antiproliferative activity by mimicking steroid A/B rings, while sulfamate derivatives (e.g., 17f) improve tubulin binding through electrostatic interactions . 2-Amino vs.

Linker and Functional Group Impact: Carbonyl or sulfonyl linkers (e.g., benzoyl in 16g) enhance tubulin binding by stabilizing a "steroid-like" conformation . Sulfamoyloxy groups (e.g., 17f) improve solubility and bioavailability, which could be advantageous over the amino group’s basicity .

Biological Target Specificity: Compounds with methoxyaryl D-ring mimics (e.g., 16g) target the colchicine binding site of tubulin, whereas amino-substituted derivatives might interact with kinase or protease targets .

Biologische Aktivität

6-Amino-3,4-dihydroisoquinolin-1(2H)-one is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 162.19 g/mol. Its structure features an isoquinoline ring fused to a cyclohexane structure, characterized by an amino group at the sixth position and a lactam carbonyl group at the first position. These structural characteristics facilitate various interactions, including hydrogen bonding, which are crucial for its biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In particular, studies have shown that derivatives of this compound possess potent antioomycete activity against pathogens such as Pythium recalcitrans, often outperforming some commercial fungicides. The proposed mechanism involves disrupting the fungal cell membrane or interfering with metabolic pathways critical for fungal survival.

Anti-inflammatory and Anticancer Potential

Beyond its antifungal activity, this compound is being investigated for potential anti-inflammatory and anticancer effects. Structural modifications may enhance its potency against specific targets within cancer cells. Ongoing research aims to elucidate its binding affinities and mechanisms of action, which could lead to the development of new therapeutic agents.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that modifications to its structure can optimize interactions with target sites within fungal cells or cancer cells, thereby enhancing its efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydroisoquinolin-1(2H)-one | Lacks amino group at position 6 | Primarily studied for broader biological activities |

| 6-Aminoquinoline | Contains a quinoline structure | Exhibits different biological activities |

| 5-Amino-2-methylbenzimidazole | Contains imidazole ring | Known for anti-cancer properties |

| 7-Amino-3-cyanoquinoline | Contains cyano group | Exhibits unique electronic properties |

This table highlights how the specific structural features of this compound confer distinct biological activities and potential applications in drug development and agricultural chemistry.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound. For instance:

- Antifungal Efficacy : A study demonstrated that specific derivatives showed enhanced activity against Pythium recalcitrans, suggesting that structural modifications can lead to improved antifungal efficacy.

- Anti-inflammatory Properties : Another investigation reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

These findings underscore the versatility of this compound as a scaffold for developing new bioactive compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

- Methodological Answer :

-

Radical Cyclization : A metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide enables direct construction of the isoquinolinone scaffold via C(sp³)-H cleavage and oxyalkylation .

-

Catalytic Hydrogenation : Reduction of nitro derivatives (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) using Pd/C under H₂ in ethanol yields amino-substituted derivatives (72–73% yield) .

-

Palladium-Catalyzed C–H Activation : Intermolecular annulation of N-benzoylsulfonamide with allenes under Pd(II) catalysis synthesizes 3,4-dihydroisoquinolin-1(2H)-ones, compatible with air and moisture .

Table 1: Key Synthetic Methods

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

- Methodological Answer :

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas using exact mass data (e.g., m/z 163.0546 for related metabolites) .

-

NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃) identifies substituent positions and stereochemistry .

-

Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) assesses purity (>95%) .

Table 2: Physicochemical Properties

Property Value (Example) Source XLogP 1.5 (hydrophobicity) Hydrogen Bond Acceptors 2 Exact Mass 165.058992 (6-fluoro derivative)

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives?

- Methodological Answer :

- Chiral Cobalt Catalysts : (–)-(S,E)-3-(5-phenylpent-1-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one is synthesized using enantiopure cyclopentadienyl Co(III) complexes, achieving >90% enantiomeric excess (ee) .

- Mechanistic Optimization : Kinetic isotope effect (KIE) studies and control experiments validate stereochemical outcomes in Pd-catalyzed reactions .

Q. How can contradictions in biological activity data for structurally similar dihydroisoquinolinone derivatives be resolved?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity of coumarin vs. dihydroisoquinolinone derivatives against targets like DAAO or H₃ receptors .

-

Statistical Validation : Use one-way ANOVA (SPSS 16.0) to assess significance of bioactivity differences (e.g., IC₅₀ values) at 95% confidence intervals .

Table 3: Biological Evaluation Example

Compound Target IC₅₀ (nM) Reference PF-06821497 (EZH2i) EZH2 3.2 H3 Receptor Antagonist H3R Binding 12.4

Q. What computational tools aid in predicting the physicochemical properties of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.